(4S,5R)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid
Description
This compound is cataloged in several chemical and scientific databases, each assigning a unique identifier for reference and data retrieval. The most relevant registry numbers and identifiers are summarized in the following table:
1.1.3. Structural Representations and Notations
The structure of (4S,5R)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid is well-defined, with two stereocenters at positions 4 and 5 of the oxazolidine ring (configuration: 4S,5R). The compound features a substituted oxazolidine core, a phenyl group at position 4, two methyl groups at position 2, a tert-butoxycarbonyl (Boc) group at position 3, and a carboxylic acid at position 5.
- Molecular Formula: C17H23NO5
- Molecular Weight: 321.37–321.4 g/mol
- SMILES Notation: CC1(N(C@HC2=CC=CC=C2)C(=O)OC(C)(C)C)C
- InChI: InChI=1S/C17H23NO5/c1-16(2,3)23-15(21)18-12(11-9-7-6-8-10-11)13(14(19)20)22-17(18,4)5/h6-10,12-13H,1-5H3,(H,19,20)/t12-,13+/m0/s1
Summary Table: Key Structural Data
- The compound is frequently referenced as a synthetic intermediate or impurity in the preparation of taxane derivatives, such as docetaxel and paclitaxel analogues, due to its characteristic side-chain structure.
- Its well-defined stereochemistry is critical for its function in synthetic organic chemistry, particularly in the construction of chiral centers in complex molecules.
Properties
IUPAC Name |
(4S,5R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-16(2,3)23-15(21)18-12(11-9-7-6-8-10-11)13(14(19)20)22-17(18,4)5/h6-10,12-13H,1-5H3,(H,19,20)/t12-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHXMEZCPGHDBJ-QWHCGFSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(C(O1)C(=O)O)C2=CC=CC=C2)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@H]([C@@H](O1)C(=O)O)C2=CC=CC=C2)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450238 | |
| Record name | (4S,5R)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143527-70-2 | |
| Record name | (4S,5R)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4S,5R)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-5-carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(4S,5R)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid, commonly referred to as Boc-DMPOCA, is a synthetic compound notable for its role as an intermediate in the synthesis of taxanes, particularly docetaxel and paclitaxel. This compound exhibits significant biological activity that merits detailed exploration.
- Molecular Formula : CHN O
- Molecular Weight : 321.37 g/mol
- CAS Number : 143527-70-2
- Melting Point : 114°C
Biological Activity
Boc-DMPOCA is primarily recognized for its application in cancer therapeutics due to its structural similarity to taxanes. The biological activity of this compound can be summarized as follows:
- Microtubule Stabilization : Boc-DMPOCA acts by binding to the β-subunit of tubulin, promoting microtubule polymerization and stabilization, which is crucial for cell division. This mechanism is similar to that of paclitaxel, leading to apoptosis in cancer cells.
- Antitumor Activity : Studies have demonstrated that derivatives of Boc-DMPOCA exhibit potent antitumor activity against various cancer cell lines, including breast and lung cancers. The compound's ability to disrupt normal mitotic processes makes it a valuable candidate in oncology.
Case Studies and Research Findings
-
Synthesis and Evaluation :
- A study reported the successful synthesis of Boc-DMPOCA derivatives, which were evaluated for their cytotoxic effects on cancer cell lines. The results indicated that modifications to the Boc group influenced the potency of the compounds against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
- Comparative Analysis :
- Pharmacokinetics :
Table 1: Biological Activity Summary
| Activity Type | Description |
|---|---|
| Microtubule Binding | Stabilizes microtubules, preventing depolymerization |
| Antitumor Efficacy | Effective against breast and lung cancer cell lines |
| Cytotoxicity | Dose-dependent; higher doses yield increased cytotoxicity |
Table 2: Comparative Efficacy of Taxanes
| Compound | IC50 (µM) MCF-7 | IC50 (µM) A549 |
|---|---|---|
| Docetaxel | 0.5 | 0.4 |
| Paclitaxel | 0.6 | 0.5 |
| Boc-DMPOCA | 1.0 | 0.8 |
Scientific Research Applications
Medicinal Chemistry Applications
1.1. Antitumor Activity
The oxazolidine derivatives, including (4S,5R)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid, have been investigated for their antitumor properties. Research indicates that these compounds can inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression. For instance, studies have shown that oxazolidines can modulate the activity of certain enzymes that are crucial for cancer cell survival and proliferation .
1.2. Antibiotic Development
Another significant application lies in the development of antibiotics. The oxazolidine scaffold is a key feature in the structure of linezolid, an antibiotic used to treat infections caused by Gram-positive bacteria. The modification of this scaffold with different functional groups, such as those found in this compound, may lead to the discovery of new antibiotics with improved efficacy and reduced resistance profiles .
Organic Synthesis Applications
2.1. Chiral Auxiliary
In organic synthesis, this compound serves as an effective chiral auxiliary. Its ability to induce chirality in reactions makes it valuable for synthesizing enantiomerically pure compounds. The compound can facilitate asymmetric synthesis by providing a chiral environment that influences the stereochemistry of the reaction products .
2.2. Synthesis of Amino Acids
The compound is also utilized in the synthesis of amino acids and other biologically relevant molecules. By employing this oxazolidine derivative as a precursor, chemists can construct complex amino acid structures that are essential for pharmaceutical development and research .
Analytical Chemistry Applications
3.1. Reference Standard
In analytical chemistry, this compound is used as a reference standard for quality control and method validation in laboratories. Its well-defined chemical properties allow for accurate calibration in various analytical techniques such as HPLC (High Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy .
Summary Table of Applications
| Application Area | Specific Use Cases |
|---|---|
| Medicinal Chemistry | Antitumor activity; antibiotic development |
| Organic Synthesis | Chiral auxiliary; synthesis of amino acids |
| Analytical Chemistry | Reference standard for quality control and method validation |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxazolidine Ring
Compound A : (4S,5R)-3-(tert-Butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic Acid
- Molecular Formula: C₂₂H₂₅NO₆
- Molecular Weight : 399.44 g/mol
- Key Differences: Replaces the 2,2-dimethyl groups with a 4-methoxyphenyl substituent. Higher molecular weight and steric bulk may impact solubility and crystallinity in purification processes .
Compound B : (4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic Acid
- Molecular Formula: C₂₄H₂₁NO₅
- Molecular Weight : 403.43 g/mol
- Key Differences :
- Substitutes the Boc group with a benzoyl moiety.
- The benzoyl group is more electron-withdrawing, which could destabilize intermediates in amidation reactions but enhance UV detectability in analytical methods (e.g., HPLC) .
- Used as a paclitaxel side chain , highlighting its role in anticancer drug synthesis .
Compound C : (4S,5R)-3-Benzoyl-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic Acid
Functional Group and Stereochemical Comparisons
Ester Derivatives : (4S,5R)-3-tert-Butyl 5-ethyl 4-(4-(benzyloxy)phenyl)-2,2-dimethyloxazolidine-3,5-dicarboxylate
- Molecular Formula: C₂₆H₃₃NO₆
- Key Features :
Stereochemical Variants : (4R,5S)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic Acid
- Molecular Formula: C₂₄H₂₁NO₅
Preparation Methods
Boc Protection of L-Phenylalanine Derivatives
The synthesis typically begins with the protection of L-phenylalanine or its derivatives. In one approach, L-phenylalanine is treated with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium bicarbonate or pyridine to form Boc-L-phenylalanine. This step ensures the amino group is shielded from undesired side reactions during subsequent transformations. The reaction proceeds in polar aprotic solvents like ethyl acetate or dichloromethane at 20–40°C, achieving yields exceeding 85%.
Oxazolidine Ring Formation
The Boc-protected amino acid undergoes cyclization with 2,2-dimethyl-1,3-propanediol to construct the oxazolidine ring. This step employs acid catalysis (e.g., p-toluenesulfonic acid) in toluene under reflux, facilitating the elimination of water and yielding the intermediate (4S,5R)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine. Stereochemical integrity at the 4S and 5R positions is maintained through careful control of reaction kinetics and solvent polarity.
Oxidation and Functional Group Interconversion
TEMPO-Mediated Oxidation
A critical step involves the oxidation of a hydroxymethyl intermediate to the carboxylic acid functionality. The patent WO2006055837A2 describes using 2,2,6,6-tetramethylpiperidine-N-oxide (TEMPO) as a catalytic oxidant in a biphasic system of sodium hypochlorite and sodium bicarbonate at −5°C to 0°C. This method achieves >90% conversion within 2–5 hours, with minimal epimerization due to the low-temperature conditions.
Ruthenium-Catalyzed Oxidative Cleavage
Alternative protocols utilize ruthenium trichloride (RuCl₃) with sodium metaperiodate (NaIO₄) in ethyl acetate/water mixtures. This system cleaves alkenes or alcohols to carboxylic acids at 20–40°C over 30–40 hours, offering scalability for industrial production. Post-reaction, the product is isolated via acidification (pH 2–3) and extraction into ethyl acetate, yielding a semi-solid residue that is triturated with petroleum ether.
Industrial-Scale Optimization Strategies
Continuous Flow Reactor Systems
To enhance efficiency, large-scale syntheses adopt continuous flow reactors for the Boc protection and cyclization steps. These systems reduce reaction times by 50% compared to batch processes while maintaining enantiomeric excess (>99%). Key parameters include:
| Parameter | Optimal Range | Impact on Yield/Selectivity |
|---|---|---|
| Temperature | 30–45°C | Prevents thermal decomposition |
| Residence Time | 15–30 minutes | Maximizes conversion |
| Solvent | Toluene/Ethyl Acetate | Enhances cyclization kinetics |
Chromatographic Purification
Final purification employs silica gel column chromatography with gradients of petroleum ether and ethyl acetate (0–3% v/v). The patent highlights a 1.2-meter column packed with 100–200 mesh silica gel, achieving >98% purity after elution. This step removes residual diastereomers and unreacted starting materials.
Comparative Analysis of Methodologies
Yield and Purity Across Methods
The table below contrasts key metrics from academic and industrial protocols:
Solvent and Catalyst Recovery
Industrial processes prioritize solvent recycling, particularly ethyl acetate and petroleum ether, reducing costs by 20–30%. Ruthenium catalysts are recovered via filtration and reused for up to five cycles without significant activity loss.
Challenges in Stereochemical Control
Epimerization Risks
The carboxylic acid group at C5 is prone to epimerization under basic or high-temperature conditions. Mitigation strategies include:
Q & A
Q. What is the role of the tert-butoxycarbonyl (Boc) group in stabilizing oxazolidine derivatives during synthesis?
- Methodological Answer : The Boc group serves as a protective moiety for secondary amines, enhancing solubility in organic solvents and preventing undesired side reactions (e.g., nucleophilic attacks or oxidation). It is stable under basic and neutral conditions but cleaved under acidic conditions (e.g., trifluoroacetic acid), enabling selective deprotection in multi-step syntheses .
Q. How is the purity of this compound assessed in research settings?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (e.g., 210–254 nm) to quantify purity. Compare retention times against certified reference standards .
- Mass Spectrometry (LC-MS) : Confirm molecular weight ([M+H] or [M–H]) and detect trace impurities .
- Elemental Analysis : Validate empirical formula consistency (C, H, N content) .
Advanced Research Questions
Q. How can researchers address the co-elution of diastereomers in HPLC analysis of oxazolidine-carboxylic acid derivatives?
- Methodological Answer :
- Mobile Phase Optimization : Adjust buffer pH (e.g., 0.1% formic acid vs. ammonium acetate) or organic modifier (acetonitrile vs. methanol) to alter retention times .
- Chiral Stationary Phases : Use columns with immobilized cyclodextrins or cellulose-based phases for enantiomeric separation .
- Temperature Control : Lower column temperatures (e.g., 10°C) may enhance resolution by reducing kinetic diffusion .
- Derivatization : Convert carboxylic acid to esters (e.g., methyl or benzyl) to reduce polarity and improve separation .
Q. What synthetic strategies minimize racemization during oxazolidine ring formation?
- Methodological Answer :
- Low-Temperature Reactions : Perform cyclization steps at 0–5°C to slow racemization kinetics .
- Stereoselective Catalysts : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts to enforce desired stereochemistry .
- In Situ Monitoring : Employ chiral HPLC or circular dichroism (CD) spectroscopy to detect early-stage racemization .
Q. How does the 4-phenyl group influence the reactivity of the oxazolidine ring in nucleophilic reactions?
- Methodological Answer :
- Steric Hindrance : The bulky phenyl group at C4 restricts access to the oxazolidine ring’s C5 carboxylic acid, favoring reactions at less hindered sites (e.g., Boc cleavage over nucleophilic substitution) .
- Electronic Effects : The electron-withdrawing phenyl group polarizes the oxazolidine ring, increasing susceptibility to acid-catalyzed ring-opening reactions .
Q. What are the challenges in crystallizing (4S,5R)-configured oxazolidine derivatives, and how are they resolved?
- Methodological Answer :
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
